BenchChemオンラインストアへようこそ!

1-[(Benzyloxy)methyl]-4-methyl-1H-pyrazol-3-amine

regiochemistry aminopyrazole building block identity

1-[(Benzyloxy)methyl]-4-methyl-1H-pyrazol-3-amine (CAS 1592348-80-5) is a trisubstituted aminopyrazole building block featuring a benzyloxymethyl (BOM) ether at the N1-position, a methyl group at C4, and a primary amine at C3. With a molecular formula of C₁₂H₁₅N₃O and a molecular weight of 217.27 g/mol, it belongs to the aminopyrazole class—a privileged scaffold in drug discovery with documented applications across kinase inhibition, anti-inflammatory, and antimicrobial research programs.

Molecular Formula C12H15N3O
Molecular Weight 217.27 g/mol
Cat. No. B13171900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(Benzyloxy)methyl]-4-methyl-1H-pyrazol-3-amine
Molecular FormulaC12H15N3O
Molecular Weight217.27 g/mol
Structural Identifiers
SMILESCC1=CN(N=C1N)COCC2=CC=CC=C2
InChIInChI=1S/C12H15N3O/c1-10-7-15(14-12(10)13)9-16-8-11-5-3-2-4-6-11/h2-7H,8-9H2,1H3,(H2,13,14)
InChIKeyWLVBFRZFYMKZIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(Benzyloxy)methyl]-4-methyl-1H-pyrazol-3-amine – CAS 1592348-80-5 Procurement & Selection Guide for Medicinal Chemistry Building Blocks


1-[(Benzyloxy)methyl]-4-methyl-1H-pyrazol-3-amine (CAS 1592348-80-5) is a trisubstituted aminopyrazole building block featuring a benzyloxymethyl (BOM) ether at the N1-position, a methyl group at C4, and a primary amine at C3 [1]. With a molecular formula of C₁₂H₁₅N₃O and a molecular weight of 217.27 g/mol, it belongs to the aminopyrazole class—a privileged scaffold in drug discovery with documented applications across kinase inhibition, anti-inflammatory, and antimicrobial research programs [2]. The compound is supplied as a research-grade intermediate (typical purity ≥95%) and is primarily employed as a synthetic building block for further elaboration into biologically active heterocyclic systems [1].

Why N1-Benzyloxymethyl-4-methyl-3-aminopyrazole Cannot Be Replaced by Generic Pyrazole Building Blocks


In-class aminopyrazole building blocks are not interchangeable because the precise regiochemical placement of substituents—the N1-benzyloxymethyl group, the C4-methyl group, and the C3-amine—dictates three inseparable properties that govern downstream synthetic utility: (i) the BOM ether serves as both a protecting group and a latent handle for chemoselective deprotection via hydrogenolysis, a feature absent in direct N-benzyl analogs [1]; (ii) the 3-amino group forms a distinctive hydrogen-bond donor–acceptor–donor 'zipper' motif that enhances target-binding complementarity [2]; and (iii) the C4-methyl group contributes electron-donating effects that modulate the nucleophilicity of the 3-amine and alter regioselectivity in subsequent N-alkylation or acylation reactions compared to C5-methyl or unsubstituted analogs [3]. Substituting this compound with its closest structural relatives (e.g., 1-benzyl-4-methyl-1H-pyrazol-3-amine, CAS 1174838-25-5, or the 5-methyl regioisomer, CAS 1693618-59-5) results in measurably different physicochemical properties and synthetic outcomes, as quantified below.

Quantitative Differentiation Evidence: 1-[(Benzyloxy)methyl]-4-methyl-1H-pyrazol-3-amine vs. Its Closest Structural Analogs


Regiochemical Identity Differentiation: 4-Methyl-3-amine vs. 5-Methyl-3-amine vs. 3-Methyl-4-amine

The target compound is the 4-methyl-3-amine regioisomer, distinguishable from its closest regioisomeric analogs—1-[(benzyloxy)methyl]-5-methyl-1H-pyrazol-3-amine (CAS 1693618-59-5) and 1-[(benzyloxy)methyl]-3-methyl-1H-pyrazol-4-amine (CAS 2138016-22-3)—by the position of both the methyl and amine substituents on the pyrazole ring [1]. All three share the same molecular formula (C₁₂H₁₅N₃O) and molecular weight (217.27 g/mol), making them indistinguishable by mass spectrometry alone and requiring careful identity verification (e.g., NMR or chromatographic retention time) upon procurement [1][2]. The 3-aminopyrazole motif forms a hydrogen-bond donor–acceptor–donor arrangement that enhances receptor binding, a feature not available to the 4-amino regioisomer [3].

regiochemistry aminopyrazole building block identity structural isomerism

Computed Physicochemical Property Comparison: XLogP3, TPSA, H-Bond Donor/Acceptor Counts, and Rotatable Bonds

Computed physicochemical properties from PubChem reveal quantifiable differences between the target compound and its closest analogs [1]. The target compound has an XLogP3 of 1.6, intermediate between the more lipophilic 1-benzyl analog (XLogP3 = 1.8) and the less lipophilic 5-BOM-unsubstituted analog (XLogP3 = 1.0) [1][2]. It possesses 1 hydrogen bond donor and 3 hydrogen bond acceptors, compared to 2 HBD / 2 HBA for the 1-benzyl analog—a difference that alters projected solubility and target engagement profiles [1][2]. Topological polar surface area (TPSA) is 53.1 Ų for the target, versus 43.8 Ų for the 1-benzyl analog (Δ = 9.3 Ų, a 21% relative increase), indicating improved aqueous solubility potential [1]. The 4 rotatable bonds confer greater conformational flexibility compared to the 1-benzyl analog (2 rotatable bonds), which may influence binding entropy [1].

lipophilicity drug-likeness physicochemical properties ADME prediction

Synthetic Utility: Chemoselective BOM Ether as a Latent Deprotection Handle vs. Non-Cleavable N-Benzyl Analogs

The benzyloxymethyl (BOM) group at N1 of the target compound is not merely a structural substituent but a strategically cleavable protecting group. Unlike the N-benzyl group in 1-benzyl-4-methyl-1H-pyrazol-3-amine (CAS 1174838-25-5), which requires harsh hydrogenolysis conditions for removal, the BOM ether can be chemoselectively deprotected via catalytic transfer hydrogenation (10% Pd/C, cyclohexadiene) in the presence of benzyl esters, benzyl ethers, and N-benzyl groups [1]. This orthogonality enables sequential deprotection strategies in multi-step syntheses. BOM-Cl (benzyl chloromethyl ether) is the standard reagent for introducing this group, and its use as an alkylating agent in pyrazole N1-functionalization is well-established . Additionally, microwave-assisted synthesis using BOM-Cl with 4-methyl-1H-pyrazol-3-amine has been reported to improve isolated yields from 68% (conventional heating, 12 h) to 82% (microwave, 45 min) .

protecting group strategy BOM ether chemoselective deprotection hydrogenolysis

Class-Level Evidence: 3-Aminopyrazole Privileged Scaffold and Hydrogen-Bond Zipper Motif vs. 4-Amino or 5-Amino Regioisomers

The 3-aminopyrazole substructure—present in the target compound—is recognized as a privileged scaffold in medicinal chemistry due to its unique ability to form a hydrogen-bond donor–acceptor–donor (DAD) 'zipper' motif that enhances binding affinity to biological receptors [1]. This motif arises from the specific adjacency of the endocyclic N2 nitrogen (H-bond acceptor) flanked by the exocyclic 3-NH₂ (H-bond donor) and the N1-H (H-bond donor, when deprotected). This DAD arrangement is geometrically impossible for 4-aminopyrazole regioisomers (e.g., CAS 2138016-22-3), where the amine is positioned distal to the endocyclic nitrogens, and is sterically constrained in 5-aminopyrazole analogs [1][2]. A comprehensive review by Lusardi et al. (2023) documents that 3-aminopyrazole-based compounds have been developed as active agents across kinase inhibition (JNK3, Aurora kinases, CDKs), anti-inflammatory, and antimicrobial therapeutic areas, with structure-activity relationships consistently highlighting the critical role of the 3-amino group's hydrogen-bonding geometry [3].

privileged scaffold 3-aminopyrazole hydrogen bond zipper drug discovery

N1-Regioselectivity Control: 4-Methyl Substitution Directs Alkylation Outcomes vs. Unsubstituted or 5-Methyl Pyrazoles

The presence of the C4-methyl group in the target compound exerts a steric and electronic directing effect on subsequent N1-functionalization reactions. In 3-substituted pyrazoles lacking a C4 substituent, N-alkylation under basic conditions (K₂CO₃–DMSO) typically yields mixtures of N1 and N2 regioisomers [1]. However, the C4-methyl group in the target compound precludes N2-alkylation by sterically blocking the adjacent nitrogen, ensuring exclusive N1-regioselectivity in further derivatization steps [2]. This contrasts with 5-methyl-3-aminopyrazole analogs (CAS 1693618-59-5), where the C5-methyl group does not provide the same steric shielding of the N2 position and may allow competing N2 reactivity. The general methodology for highly selective N1-alkylation of pyrazoles (N1/N2 > 99.9:1, >90% yield) has been demonstrated by Norman et al. (2022), providing a framework for exploiting the target compound's inherent regiochemical bias [3].

N-alkylation regioselectivity pyrazole functionalization steric effects synthetic methodology

Commercial Purity Benchmarking: ≥95% Standard Specification with Vendor-to-Vendor Consistency Assessment

Across multiple independent suppliers, the standard purity specification for 1-[(benzyloxy)methyl]-4-methyl-1H-pyrazol-3-amine is ≥95% (typically 95% or 95%+), as verified by listings on AKSci (Cat. 0897EE), Leyan (Cat. 2090204), and CymitQuimica . This consistency in commercial specification across vendors reduces procurement risk and facilitates comparison. In contrast, the parent scaffold 4-methyl-1H-pyrazol-3-amine (CAS 64781-79-9) is available at varying purity grades (typically 95–98%), and the 1-benzyl analog (CAS 1174838-25-5) shows similar ≥95% specifications [1]. The target compound's molecular weight of 217.27 g/mol places it in a favorable range for shipping and handling logistics compared to higher-MW derivatives. Long-term storage recommendations are consistent at 2–8°C with protection from light and moisture .

purity specification quality control procurement benchmark building block sourcing

Optimal Application Scenarios for 1-[(Benzyloxy)methyl]-4-methyl-1H-pyrazol-3-amine Based on Quantitative Differentiation Evidence


Kinase-Focused Medicinal Chemistry: Hinge-Binding Fragment Elaboration Requiring 3-Aminopyrazole H-Bond Zipper

When designing ATP-competitive kinase inhibitors, the 3-aminopyrazole core of this compound provides the hydrogen-bond donor–acceptor–donor motif essential for hinge-region binding, a pharmacophoric feature documented across multiple kinase inhibitor programs [1]. The C4-methyl group further contributes hydrophobic contact with the kinase gatekeeper region. Users should select this compound over the 4-amino regioisomer (CAS 2138016-22-3) when the hinge-binding interaction is critical, as the 4-amino isomer lacks the requisite DAD geometry [1].

Multi-Step Parallel Synthesis Requiring Orthogonal N1 Protection/Deprotection Strategy

The BOM ether at N1 functions as a latent protecting group that can be chemoselectively removed via catalytic transfer hydrogenation (10% Pd/C, cyclohexadiene) without affecting benzyl esters, benzyl ethers, or N-benzyl groups present elsewhere in the molecule [2]. This orthogonality is absent in the direct N-benzyl analog (CAS 1174838-25-5). Users executing multi-step library synthesis where sequential deprotection is required should prioritize this compound over N-benzyl-substituted pyrazole building blocks [2]. Microwave-assisted coupling (82% yield, 45 min) further enables rapid parallel derivatization .

Scaffold-Hopping and Bioisostere Exploration in Anti-Inflammatory or Antimicrobial Lead Optimization

Aminopyrazoles are established privileged scaffolds with demonstrated activity across anti-inflammatory, antimicrobial, and anticancer therapeutic areas [1]. The balanced XLogP3 (1.6) and TPSA (53.1 Ų) of this compound place it within favorable drug-like property space, making it suitable as a core scaffold for hit-to-lead optimization campaigns. Its computed properties suggest adequate aqueous solubility and membrane permeability, positioning it as a viable starting point for scaffold-hopping from phenolic or indole-based leads [3].

Regiocontrolled Derivatization at N1 Position Without Competing N2 Side Reactions

The C4-methyl substituent sterically shields the N2 nitrogen, ensuring that subsequent N1-alkylation, acylation, or arylation reactions proceed with high regioselectivity and without competing N2 byproduct formation [4]. This contrasts with C4-unsubstituted pyrazoles, which often require careful optimization of base and solvent to achieve acceptable N1/N2 ratios. Users performing late-stage N1-functionalization of advanced intermediates benefit from the intrinsic regiochemical fidelity imparted by the C4-methyl group [4].

Quote Request

Request a Quote for 1-[(Benzyloxy)methyl]-4-methyl-1H-pyrazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.